K145 Hydrochloride: A Technical Guide on its Mechanism of Action in Cancer Cells
K145 Hydrochloride: A Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
K145 hydrochloride is a selective, substrate-competitive, and orally active small molecule inhibitor of Sphingosine Kinase 2 (SphK2).[1][2][3] It has demonstrated potent anti-tumor activity in preclinical models, primarily through the induction of apoptosis and inhibition of cancer cell proliferation.[2][4] This technical guide provides an in-depth overview of the core mechanism of action of K145 in cancer cells, detailing its effects on key signaling pathways, summarizing quantitative data, outlining experimental protocols, and visualizing its molecular interactions and workflows.
Core Mechanism of Action: Selective SphK2 Inhibition
The primary molecular target of K145 is Sphingosine Kinase 2 (SphK2), an enzyme that catalyzes the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival lipid sphingosine-1-phosphate (S1P).[4][5]
The Sphingolipid Rheostat
The balance between intracellular levels of ceramide/sphingosine and S1P, often termed the "sphingolipid rheostat," is a critical determinant of cell fate.[1] While ceramide and sphingosine generally promote apoptosis and inhibit cell growth, S1P signals for proliferation, survival, and migration.[1][5] Sphingosine kinases are pivotal regulators of this balance.[6]
By selectively inhibiting SphK2, K145 disrupts this equilibrium. It prevents the conversion of sphingosine to S1P, leading to a decrease in the cellular pool of pro-survival S1P.[4] This shift in the rheostat towards pro-apoptotic sphingolipids is a foundational element of K145's anti-cancer effects.
Selectivity Profile
K145 demonstrates high selectivity for SphK2 over the SphK1 isoform. This specificity is crucial, as the two isoforms can have differing, and sometimes opposing, roles in cell physiology.[1][7] In biochemical assays, K145 inhibits SphK2 with no significant activity against SphK1 at equivalent concentrations.[2][4]
Downstream Signaling Pathways and Cellular Effects
The inhibition of SphK2 and subsequent alteration of the S1P pool by K145 triggers a cascade of downstream effects, most notably the suppression of key pro-survival signaling pathways.[4] The primary cancer cell line in which these effects have been characterized is the human leukemia cell line, U937.[2][8]
Inhibition of ERK and Akt Signaling
Treatment of U937 cancer cells with K145 leads to a significant decrease in the phosphorylation of both ERK (Extracellular signal-regulated kinase) and Akt (also known as Protein Kinase B).[2][4] Both the MAPK/ERK and PI3K/Akt pathways are critical for promoting cell proliferation, survival, and resistance to apoptosis.[5][7] By attenuating the activation of these pathways, K145 effectively removes key survival signals, rendering the cancer cells more susceptible to apoptosis.
Induction of Apoptosis and Growth Inhibition
The culmination of SphK2 inhibition and the shutdown of downstream survival signaling is the potent induction of apoptosis and a halt in cell proliferation.[2]
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Anti-proliferative Effect : K145 significantly inhibits the growth of U937 cells in a concentration-dependent manner.[2]
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Apoptotic Effect : At effective concentrations, K145 is a potent inducer of apoptosis in U937 cells.[2][4]
In Vivo Anti-Tumor Activity
The efficacy of K145 has been validated in vivo using a U937 xenograft mouse model. Oral administration of K145 resulted in significant inhibition of tumor growth, demonstrating its potential as an orally bioavailable anti-cancer agent.[2][8]
Signaling Pathway Visualization
Caption: K145 inhibits SphK2, reducing S1P and suppressing Akt/ERK pathways to induce apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of K145 hydrochloride activity based on published preclinical data.
Table 1: In Vitro Efficacy and Potency
| Parameter | Value | Target/Cell Line | Notes |
| IC50 | 4.3 µM | Recombinant Human SphK2 | 50% inhibitory concentration.[2] |
| Ki | 6.4 µM | Recombinant Human SphK2 | Inhibitor constant, substrate-competitive.[2] |
| SphK1 Activity | No inhibition up to 10 µM | Recombinant Human SphK1 | Demonstrates selectivity for SphK2.[4] |
| Growth Inhibition | 0 - 10 µM | U937 Human Leukemia Cells | Concentration-dependent effect over 24-72h.[2] |
| Apoptosis Induction | 10 µM | U937 Human Leukemia Cells | Effective concentration after 24h.[2] |
| ERK/Akt Inhibition | 4 - 8 µM | U937 Human Leukemia Cells | Effective concentration for reducing phosphorylation after 3h.[2] |
Table 2: In Vivo Efficacy
| Parameter | Value | Animal Model | Notes |
| Dosage | 50 mg/kg | BALB/c-nu mice with U937 xenograft | Daily oral gavage for 15 days.[2][8] |
| Outcome | Significant tumor growth inhibition | BALB/c-nu mice with U937 xenograft | No apparent toxicity was observed at this dose.[2] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used to characterize the mechanism of action of K145.
In Vitro Sphingosine Kinase Assay
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Objective : To determine the IC50 and Ki of K145 against SphK1 and SphK2.
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Protocol Outline :
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Recombinant human SphK1 or SphK2 is incubated in a kinase reaction buffer.
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The reaction mixture contains the substrate sphingosine, [γ-³²P]ATP, and varying concentrations of K145 hydrochloride or vehicle control (e.g., DMSO).
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The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes).
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The reaction is terminated, and lipids are extracted.
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The phosphorylated product, [³²P]S1P, is separated from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).
-
The amount of [³²P]S1P is quantified using a phosphorimager or scintillation counting.
-
IC50 values are calculated from concentration-response curves. For Ki determination, the assay is repeated with varying concentrations of sphingosine.
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Cell Viability Assay
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Objective : To measure the anti-proliferative effect of K145 on cancer cells.
-
Protocol Outline :
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U937 cells are seeded into 96-well plates at a predetermined density.
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Cells are treated with serial dilutions of K145 (e.g., 0-10 µM) or vehicle control.
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Plates are incubated for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
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A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO or SDS solution) is added to dissolve the formazan crystals.
-
The absorbance is read on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
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Western Blot Analysis for Protein Phosphorylation
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Objective : To detect changes in the phosphorylation status of key signaling proteins like Akt and ERK.
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Protocol Outline :
-
U937 cells are cultured to ~80% confluency and may be serum-starved to reduce basal signaling.
-
Cells are treated with K145 (e.g., 4 µM, 8 µM) or vehicle for a short duration (e.g., 3 hours).[2]
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Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
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The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
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Experimental Workflow Visualization
Caption: Workflow for analyzing protein phosphorylation in U937 cells after K145 treatment.
Conclusion
K145 hydrochloride exerts its anti-cancer effects through a well-defined mechanism of action centered on the selective inhibition of Sphingosine Kinase 2. This targeted action shifts the cellular sphingolipid balance towards apoptosis, a process amplified by the subsequent suppression of the pro-survival PI3K/Akt and MAPK/ERK signaling pathways. The quantitative data from both in vitro and in vivo studies underscore its potency and potential as an orally active therapeutic agent. The detailed protocols provide a framework for the continued investigation and characterization of K145 and other SphK2 inhibitors in the field of oncology drug development.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. medchemexpress.com [medchemexpress.com]
- 3. K145 (hydrochloride) - Immunomart [immunomart.org]
- 4. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis: Insights into Pathways and Role of p53, Bcl-2 and Sphingosine Kinases [pubs.sciepub.com]
- 6. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of sphingosine kinase 2 down-regulates ERK/c-Myc pathway and reduces cell proliferation in human epithelial ovarian cancer - Dai - Annals of Translational Medicine [atm.amegroups.org]
- 8. researchgate.net [researchgate.net]
